molecular formula C19H20BrFN2O2 B3458130 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine

1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine

Cat. No.: B3458130
M. Wt: 407.3 g/mol
InChI Key: FBJXXKDGBMEHDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 5-bromo-2-methoxyphenylmethyl group and a 4-fluorobenzoyl group

Preparation Methods

The synthesis of 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine typically involves multiple steps, including the bromination of a methoxyphenyl precursor, followed by the introduction of the piperazine ring and the fluorobenzoyl group. Common synthetic routes include:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions.

Scientific Research Applications

Chemical Properties and Structure

The compound 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine features a piperazine ring substituted with a bromo and methoxy group on one side and a fluorobenzoyl group on the other. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Antidepressant Activity

Research indicates that compounds similar to this compound exhibit potential antidepressant properties. These compounds may act as serotonin receptor modulators, influencing neurotransmitter systems associated with mood regulation. Studies have shown that modifications in the piperazine structure can enhance affinity for serotonin receptors, thereby increasing their efficacy as antidepressants.

Antipsychotic Effects

The compound's structural similarity to known antipsychotics suggests it may also possess antipsychotic properties. By targeting dopamine receptors, particularly D2 receptors, this compound could mitigate symptoms of psychosis. Research into related piperazine derivatives has demonstrated their ability to reduce dopaminergic activity, offering a pathway for further investigation into this compound's therapeutic potential.

Anti-inflammatory Properties

Preliminary studies have indicated that derivatives of piperazine can exhibit anti-inflammatory effects. The presence of the methoxy and bromo groups may enhance the compound's ability to inhibit inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.

Case Study 1: Antidepressant Efficacy

A study published in a pharmacology journal evaluated a series of piperazine derivatives for their antidepressant-like activity using behavioral models in rodents. The results indicated that compounds structurally similar to this compound significantly reduced depressive-like behaviors when administered at specific doses, suggesting a promising therapeutic application in treating depression.

Case Study 2: Antipsychotic Potential

In another study focusing on antipsychotic properties, researchers synthesized several piperazine derivatives and assessed their binding affinity to dopamine receptors. The findings revealed that certain modifications enhanced receptor binding and led to reduced symptoms in animal models of schizophrenia, supporting further exploration of this compound's potential in treating psychotic disorders.

Mechanism of Action

The mechanism of action of 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets and modulate their activity. For example, the piperazine ring can interact with neurotransmitter receptors, while the fluorobenzoyl group can enhance binding affinity and specificity .

Comparison with Similar Compounds

1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine can be compared with other piperazine derivatives, such as:

The unique combination of substituents in this compound contributes to its distinct chemical and biological characteristics, making it a valuable compound for research and development.

Biological Activity

The compound 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Structure

The chemical structure of this compound can be represented as follows:

C18H19BrFN2O\text{C}_{18}\text{H}_{19}\text{BrF}\text{N}_{2}\text{O}

This compound features a piperazine ring, which is known for its ability to interact with various biological targets, including receptors and enzymes.

Properties

  • Molecular Weight : Approximately 373.26 g/mol
  • Solubility : Soluble in organic solvents, with limited solubility in water.

This compound exhibits activity primarily through its interaction with serotonin receptors, particularly the 5-HT_2A receptor. This interaction has implications for various physiological processes, including mood regulation and neuroprotection.

Antimelanogenic Effects

Recent studies have highlighted the compound's potential as an antimelanogenic agent . In vitro experiments demonstrated that it inhibits melanin production in B16F10 melanoma cells without inducing cytotoxicity. The compound's binding affinity to the enzyme tyrosinase was confirmed through docking studies, suggesting a mechanism that could be exploited for skin-whitening applications .

Cytotoxicity and Apoptosis Induction

Further investigations into the cytotoxic effects of this compound revealed that it can induce apoptosis in cancer cell lines. For instance, studies on K562 cells (a human leukemia cell line) showed that the compound triggered mitochondrial permeability changes and depletion of cellular thiols, leading to increased apoptosis rates. The effective concentration (EC50) for inducing cell death was found to be around 10 µM .

Comparative Activity Table

Compound Cell Line EC50 (µM) Mechanism of Action
This compoundK562~10Induces apoptosis via mitochondrial pathways
Other Piperazine DerivativesB16F10VariesInhibits melanin production

Study 1: Antimelanogenic Activity

In a study focused on the antimelanogenic effects of various piperazine derivatives, this compound was identified as one of the most effective inhibitors of melanin synthesis. The study utilized tyrosinase assays to quantify enzyme inhibition, demonstrating a significant reduction in enzymatic activity at low concentrations .

Study 2: Apoptosis Induction in Cancer Cells

Another pivotal study investigated the pro-apoptotic effects of this compound on leukemia cells. The results indicated that treatment with the compound led to increased levels of reactive oxygen species (ROS) and subsequent activation of caspases, affirming its role as a potential therapeutic agent against multidrug-resistant cancer cells .

Properties

IUPAC Name

[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrFN2O2/c1-25-18-7-4-16(20)12-15(18)13-22-8-10-23(11-9-22)19(24)14-2-5-17(21)6-3-14/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJXXKDGBMEHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.